

An In-depth Technical Guide to Carbic Anhydride (CAS Number 129-64-6)

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Compound of Interest		
Compound Name:	Carbic anhydride	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Carbic anhydride, also known as cis-5-Norbornene-endo-2,3-dicarboxylic anhydride or Nadic anhydride, is a bicyclic dicarboxylic anhydride with the CAS number 129-64-6.[1] Its rigid, strained ring structure and reactive anhydride functionality make it a versatile building block in organic synthesis and polymer chemistry. This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key applications, and its role as an intermediate in the pharmaceutical industry.

Chemical and Physical Properties

Carbic anhydride is a white crystalline solid at room temperature.[2] It is soluble in many organic solvents such as acetone, benzene, and ethyl acetate, but it decomposes in the presence of water.[3] Due to its moisture sensitivity, it should be stored in a dry, inert atmosphere.[4]

Table 1: Physical and Chemical Properties of Carbic Anhydride



Property	Value	References
CAS Number	129-64-6	[5]
Molecular Formula	C ₉ H ₈ O ₃	[5]
Molecular Weight	164.16 g/mol	[2]
Appearance	White crystalline powder/solid	[2]
Melting Point	164-167 °C	[6]
Boiling Point	110-125 °C at 1 x 10 ⁻³ Torr	[5]
Solubility	Soluble in acetone, benzene, chloroform, ethanol, ethyl acetate. Slightly soluble in petroleum ether. Decomposes in water.	[3]
InChI Key	KNDQHSIWLOJIGP- UMRXKNAASA-N	[6]
Canonical SMILES	C1C2C=CC1C3C2C(=O)OC3= O	[2]

Synthesis

Carbic anhydride is most commonly synthesized via a Diels-Alder reaction between cyclopentadiene and maleic anhydride.[1] This [4+2] cycloaddition reaction is highly efficient and stereoselective, predominantly forming the endo isomer due to favorable secondary orbital interactions.[7]

Experimental Protocol: Laboratory-Scale Synthesis of Carbic Anhydride

This protocol is adapted from established laboratory procedures for the Diels-Alder reaction.[7] [8][9]

Materials:



- Maleic anhydride (2.0 g)
- Ethyl acetate (8 mL)
- Hexane (8 mL)
- Freshly cracked cyclopentadiene (2 mL)
- 50-mL Erlenmeyer flask
- Hot plate
- Ice bath
- Suction filtration apparatus (Büchner funnel, filter flask)

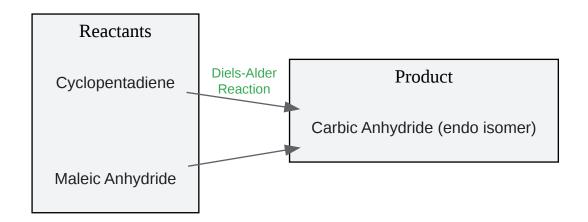
Procedure:

- In the 50-mL Erlenmeyer flask, dissolve 2.0 g of maleic anhydride in 8 mL of ethyl acetate by gently warming on a hot plate.
- Add 8 mL of hexane to the solution and then cool the flask in an ice bath.
- Carefully add 2 mL of freshly prepared cyclopentadiene to the cold maleic anhydride solution.
- Swirl the flask to ensure thorough mixing. The product will begin to crystallize.
- Once crystallization is apparent, gently heat the mixture on the hot plate to redissolve the product.
- Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize recrystallization.
- Collect the crystalline product by suction filtration, washing the crystals with a small amount of cold hexane.



• Dry the product to obtain **Carbic anhydride**. The expected melting point is in the range of 164-167 °C.

Diagram 1: Synthesis of Carbic Anhydride



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Caption: Diels-Alder synthesis of Carbic anhydride.

Applications in Polymer Chemistry

A primary application of **Carbic anhydride** is as a curing agent (hardener) for epoxy resins.[10] The reaction of the anhydride with hydroxyl groups on the epoxy resin backbone initiates a cross-linking process, leading to a rigid thermoset polymer with high thermal stability and excellent mechanical and electrical properties.[8][11]

Experimental Protocol: Curing of Epoxy Resin with Carbic Anhydride

This protocol provides a general procedure for curing a standard bisphenol A-based epoxy resin. The exact ratios and cure cycle may need to be optimized depending on the specific epoxy resin and desired properties.

Materials:

Liquid epoxy resin (e.g., diglycidyl ether of bisphenol A, DGEBA)



Carbic anhydride

- Accelerator (e.g., tertiary amine like benzyldimethylamine BDMA)
- Mixing container
- Stirring rod or mechanical mixer
- Vacuum oven or conventional oven
- Molds

Procedure:

Formulation Calculation: Determine the required amount of Carbic anhydride in parts per hundred of resin (phr) using the following formula: phr = (Anhydride Equivalent Weight / Epoxide Equivalent Weight of resin) x 100 The Anhydride Equivalent Weight for Carbic anhydride is its molecular weight (164.16 g/mol). The Epoxide Equivalent Weight (EEW) is provided by the resin manufacturer.

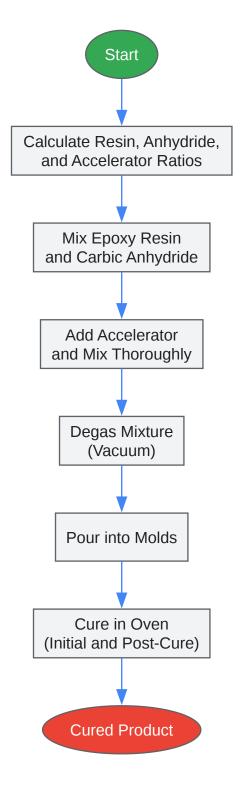
Mixing:

- Accurately weigh the epoxy resin and the calculated amount of Carbic anhydride into the mixing container.
- Thoroughly mix the two components until a homogeneous mixture is achieved. If the resin is viscous, gentle warming (50-60 °C) can aid in mixing.[8]
- Add a small amount of accelerator (typically 0.5-2 phr) to the mixture and continue to mix until it is evenly dispersed.
- Degassing: If air bubbles have been introduced during mixing, degas the mixture in a vacuum oven to remove them.
- Curing:
 - Pour the mixture into preheated molds.



A typical cure schedule involves an initial cure at a lower temperature followed by a post-cure at a higher temperature. For example: 2 hours at 100 °C followed by 4 hours at 150 °C.[12][13] The exact temperatures and durations will influence the final properties of the cured material.[4]

Diagram 2: Epoxy Curing Workflow





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Caption: General workflow for curing epoxy resins.

Role in Drug Development

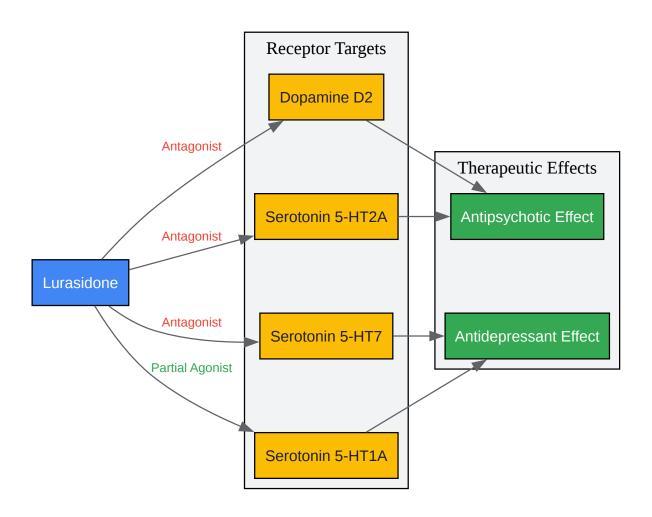
Carbic anhydride and its derivatives serve as important intermediates in the synthesis of complex pharmaceutical molecules.[6] A notable example is its role in the synthesis of the atypical antipsychotic drug lurasidone.[14] The exo isomer of the corresponding imide, derived from **Carbic anhydride**, is a key building block for constructing the final drug molecule.[15]

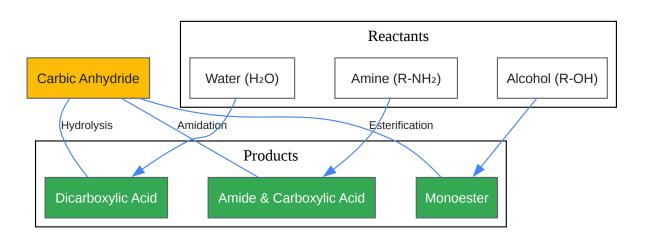
Signaling Pathways of Lurasidone

While **Carbic anhydride** itself is not known to directly interact with biological signaling pathways, the final drug product, lurasidone, has a well-characterized mechanism of action. Lurasidone exhibits high affinity for dopamine D₂ and serotonin 5-HT_{2a} and 5-HT₇ receptors, where it acts as an antagonist.[3][16] It also functions as a partial agonist at serotonin 5-HT_{1a} receptors.[16] This multi-receptor activity is believed to be responsible for its efficacy in treating schizophrenia and bipolar depression by modulating neurotransmitter signaling in the brain.[7]

Diagram 3: Lurasidone Receptor Interaction Pathway







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